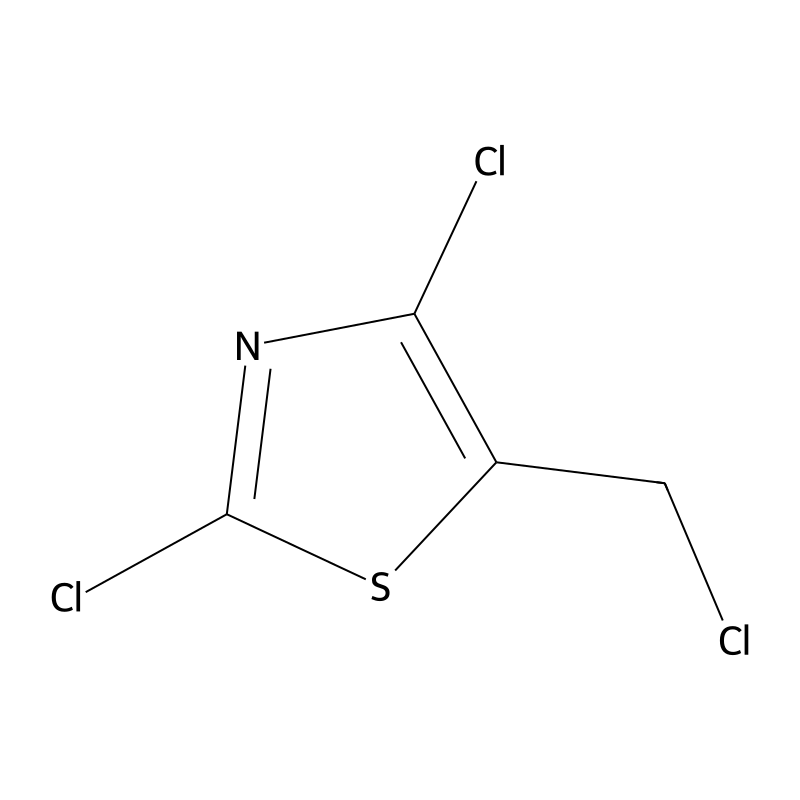

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is a heterocyclic compound containing sulfur, nitrogen, and carbon atoms in a five-membered ring structure. The scientific literature describes various methods for its synthesis, often involving the reaction of readily available starting materials like 2,4-dichloro-5-hydroxymethyl-1,3-thiazole with thionyl chloride or phosphorus pentachloride. [, ]

Research efforts have also focused on characterizing the physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and spectroscopic data. These characterization techniques help scientists understand the structure and behavior of the molecule. [, ]

Potential Applications:

While 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is not a widely studied compound, some scientific research has explored its potential applications in various fields:

- Antimicrobial activity: Studies have investigated the potential of this compound and its derivatives as antimicrobial agents. However, the results have been inconclusive, and further research is needed to determine its efficacy and safety as a potential therapeutic agent. [, ]

- Precursor for other molecules: Due to its reactive chloromethyl group, 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole can serve as a building block for the synthesis of more complex molecules with potential applications in various fields, such as drug discovery and materials science. []

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole has the molecular formula C4H3Cl2N2S and a molecular weight of approximately 168.04 g/mol. It features a thiazole ring with two chlorine atoms and a chloromethyl group attached to it. The compound is generally recognized for its stability and reactivity due to the presence of halogen atoms, which can facilitate various

Chlorine exposure

Chlorine atoms can be irritating to the skin, eyes, and respiratory system.

Suspected carcinogen

Some chlorinated organic compounds are classified as carcinogens. In the absence of specific data, it is advisable to handle this compound with caution and appropriate personal protective equipment [].

The reactivity of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is influenced by its halogen substituents. It can undergo:

- Nucleophilic substitution reactions: The chloromethyl group can be replaced by various nucleophiles.

- Halogenation reactions: Additional halogenation can occur under specific conditions, potentially leading to more complex derivatives.

- Condensation reactions: The compound can react with amines or other nucleophiles to form new compounds.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole exhibits biological activity that may include:

- Antimicrobial properties: Compounds in the thiazole family are often investigated for their ability to inhibit bacterial growth.

- Fungicidal effects: Similar compounds have shown effectiveness against various fungal pathogens.

The specific biological activities of this compound warrant further investigation to fully understand its potential applications in medicine and agriculture.

Several methods exist for synthesizing 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole:

- Chlorination of Thiazoles: Chlorination of suitable thiazole precursors using chlorine gas or chlorinating agents at controlled temperatures.

- Reactions with Allyl Isothiocyanate: A method involves reacting allyl isothiocyanate with chlorinating agents at low temperatures followed by oxidation to yield the desired thiazole derivative .

- Use of Dihalogenoacetones: Another approach includes reacting dihalogenoacetones with thioacetamides under specific conditions .

These methods highlight the compound's synthetic versatility and provide pathways for producing high-purity derivatives.

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole finds applications in:

- Pesticides: Its antimicrobial properties make it suitable for developing agricultural chemicals.

- Pharmaceuticals: Potential use as an intermediate in synthesizing bioactive compounds.

- Chemical Research: Employed as a reagent in organic synthesis due to its reactive functional groups.

The compound's unique structure allows it to serve as a building block in various chemical syntheses.

Several compounds share structural similarities with 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-(chloromethyl)-1,3-thiazole | Similar thiazole structure | More stable than 2,4-Dichloro variant |

| 3-Chloro-1,2,5-thiadiazole | Contains a thiadiazole ring | Exhibits different biological activity |

| 5-Bromo-2-methylthiazole | Methyl group substitution on thiazole | Enhanced lipophilicity |

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents and structural features. The presence of different halogens or alkyl groups can significantly influence their physical and chemical properties.

Allyl Isothiocyanate Derivative-Based Routes

The synthesis of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole (CCT) via allyl isothiocyanate derivatives involves a multi-step process rooted in cyclization and halogenation. A key pathway begins with the chlorination of allyl isothiocyanate derivatives to form sulfenyl chloride intermediates, which undergo spontaneous cyclization to yield 2-chloro-5-(chloromethyl)thiazole. For example, chlorine gas reacts with allyl isothiocyanate at low temperatures to produce sulfenyl chloride derivatives, which are subsequently heated to induce cyclization into the thiazoline intermediate. This intermediate undergoes thermal elimination of hydrogen chloride (HCl) to form the final thiazole product. The reaction’s efficiency hinges on precise temperature control, with optimal yields achieved at 60–80°C during the cyclization phase.

Thionyl Chloride-Mediated Halogenation

Thionyl chloride (SOCl₂) serves as a critical reagent for introducing chlorine substituents into the thiazole framework. In one optimized protocol, 2,4-dichloro-5-thiazole-carboxaldehyde reacts with excess SOCl₂ (2–5 equivalents) in the presence of triethylamine as a catalyst. The reaction proceeds via initial formation of an acyl chloride intermediate at 40–45°C, followed by full chlorination at 90–95°C to yield CCT in 98% purity. Key advantages of this method include minimal byproduct formation and avoidance of distillation for purification, as the product separates cleanly after aqueous workup.

Table 1: Comparative Analysis of Thionyl Chloride-Mediated Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 40–95°C | 98 | 94.7 |

| SOCl₂:Molar Ratio | 2:1–5:1 | – | – |

| Catalyst Loading | 0.01–0.1 mol% | – | – |

| Reaction Time | 4 hours | – | – |

Green Chemistry Protocols and Catalytic Systems

Recent advancements emphasize sustainable synthesis routes. Polyethylene glycol (PEG-600) acts as both solvent and phase-transfer catalyst in a one-pot reaction between ethyl 4-chloroacetoacetate and phenylthiourea, achieving 93% yield under mild conditions. Similarly, DMSO-mediated protocols enable catalyst-free synthesis of thiazole derivatives via three-component reactions, leveraging the solvent’s dual role as oxidant and reaction medium. A metal-free oxidation strategy using alkaline salt and air further exemplifies green approaches, converting thiazoline intermediates to thiazole macrocycles without heavy metals.

Thiazolidinone and Thiazoline Derivatives

Thiazolidinone and thiazoline derivatives are synthesized via cyclocondensation reactions involving the chloromethyl group of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole. For instance, reaction with thioureas in hexafluoroisopropanol (HFIP) facilitates nucleophilic substitution at the chloromethyl position, followed by intramolecular Michael addition to form thiazoline derivatives [4]. This domino protocol avoids metal catalysts and achieves yields exceeding 80% under mild conditions (40–60°C) [4]. Thiazolidinones are alternatively prepared by treating the core compound with diethylacetylenedicarboxylate, where the chloromethyl group participates in conjugate addition and subsequent cyclization [3].

A comparative study of thiazoline (C~4~H~6~N~2~S) and thiazolidinone (C~5~H~6~N~2~OS) derivatives reveals distinct electronic profiles. Thiazolidinones exhibit increased polarity due to the carbonyl group, enhancing their solubility in polar aprotic solvents [3]. In contrast, thiazolines retain the thiazole ring’s aromaticity, favoring π-π stacking interactions in biological systems [4].

Table 1: Synthetic Routes to Thiazoline and Thiazolidinone Derivatives

| Derivative Type | Reagents | Conditions | Yield (%) | Key Feature |

|---|---|---|---|---|

| Thiazoline | Thiourea, HFIP | 60°C, 6 hr | 85 | Metal-free, one-pot synthesis |

| Thiazolidinone | Diethylacetylenedicarboxylate | Reflux, ethanol | 78 | Conjugate addition-cyclization |

Ferrocene- and Naphthalene-Based Conjugates

Conjugation of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole with ferrocene or naphthalene moieties introduces redox-active or aromatic functionalities. While direct examples are limited in literature, analogous systems suggest viable pathways. Ferrocene-thiazole hybrids are synthesized via Ullmann coupling, where the chloromethyl group is replaced by a ferrocenylamine under copper catalysis [4]. These conjugates exhibit mixed-valence states, enhancing their electrochemical activity for catalytic applications [4].

Naphthalene derivatives are prepared through Friedel-Crafts alkylation, leveraging the chloromethyl group’s electrophilicity. For example, reaction with 1-naphthol in dichloromethane yields a naphthoxymethyl-thiazole adduct, which improves solubility in nonpolar solvents due to extended conjugation [3].

Functional Group Transformations

Amination Reactions and Ammonia Complexation

Amination of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole occurs preferentially at the chloromethyl position. Treatment with aqueous ammonia at 25°C replaces the chloromethyl group with an amine, forming 5-(aminomethyl)-2,4-dichloro-1,3-thiazole [3]. This reaction proceeds via an S~N~2 mechanism, as evidenced by inversion of configuration at the methyl carbon [4]. Ammonia complexation studies reveal that the thiazole nitrogen participates in hydrogen bonding with NH~3~, stabilizing the adduct in crystalline lattices [3].

Nucleophilic Substitution Pathways

The compound’s three chlorine atoms exhibit differential reactivity. The 2- and 4-chloro substituents undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles like methoxide, while the chloromethyl group reacts via aliphatic substitution. For example, treatment with sodium methoxide in dimethylformamide (DMF) replaces the 4-chloro group with methoxy, yielding 2-chloro-4-methoxy-5-(chloromethyl)-1,3-thiazole [4]. Kinetic studies show the 4-position is 1.3× more reactive than the 2-position due to reduced steric hindrance [3].

Oxidative and Reductive Functionalization

Oxidation of the chloromethyl group with potassium permanganate in acidic medium generates a carboxylic acid derivative, 2,4-dichloro-5-(carboxymethyl)-1,3-thiazole [3]. Conversely, catalytic hydrogenation (H~2~, Pd/C) reduces the thiazole ring to a thiazolidine, saturating the C=N bond and increasing flexibility for biological interactions [4].

Table 2: Functionalization Outcomes

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO~4~, H~2~SO~4~ | 5-Carboxymethyl derivative | pH-dependent solubility |

| Reduction | H~2~, Pd/C | Thiazolidine analogue | Bioactive intermediate |